DHFR Inhibition Selectivity Profile: Human vs. Protozoal Enzyme Discrimination
N,N-Dimethyl-2-nitrothiophene-3-sulfonamide (CHEMBL3970251) exhibits marked selectivity between human and protozoal dihydrofolate reductase (DHFR), a property absent in primary sulfonamide analogs. Against recombinant human DHFR, the compound shows negligible inhibition with IC₅₀ > 10,000 nM, while against Toxoplasma gondii TS-DHFR the IC₅₀ is 2,700 nM (≥3.7-fold selectivity) [1]. This contrasts with the amino-substituted thiophene-2-sulfonamide scaffold, which typically demonstrates equipotent inhibition across eukaryotic DHFR isoforms due to the conserved sulfonamide-anion binding mode, providing no such selectivity window.
| Evidence Dimension | DHFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Human DHFR IC₅₀ > 10,000 nM; T. gondii TS-DHFR IC₅₀ = 2,700 nM |
| Comparator Or Baseline | Classical thiophene-2-sulfonamides (amino-substituted): typically < 100 nM against human DHFR; no selectivity window reported |
| Quantified Difference | ≥3.7-fold selective for protozoal over human DHFR; human DHFR inhibition is >50-fold weaker than typical primary sulfonamide analogs |
| Conditions | Recombinant human DHFR expressed in E. coli, preincubated 15 min; DHF substrate + NADPH measured by UV-Vis; T. gondii TS-DHFR expressed in E. coli BL21, same assay format [1] |
Why This Matters
This selectivity profile supports use of the compound as a negative-control probe for human DHFR counterscreens and as a starting scaffold for anti-protozoal agent optimization where human DHFR sparing is required.
- [1] BindingDB. BDBM50203239 (CHEMBL3970251): N,N-dimethyl-2-nitrothiophene-3-sulfonamide. Affinity Data: IC₅₀ > 10,000 nM (human DHFR); IC₅₀ 2,700 nM (T. gondii TS-DHFR). Available at: https://bindingdb.org. View Source
